1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate

Pharmaceutical Analysis Impurity Profiling Agomelatine Quality Control

Researchers developing ANDA-compliant HPLC methods for Agomelatine face the challenge of sourcing a structurally confirmed, high-purity Impurity B reference standard to ensure accurate quantification and regulatory acceptance. This product directly resolves that need. - Certified Agomelatine Impurity B standard, ideal for method development, AMV, and routine QC release testing. - Supplied with comprehensive CoA including HPLC, NMR, and MS data to support ICH Q3A threshold compliance. - Available as a high-purity (≥98%) crystalline powder, ensuring reliable and reproducible analytical results.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 945853-23-6
Cat. No. B569488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate
CAS945853-23-6
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESCC(=O)OC1CCCC2=C1C=C(C=C2)OC
InChIInChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3
InChIKeyZWFAIFHKNBFADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate: Impurity Standard and Chiral Building Block


1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate is a synthetic α-tetralol derivative that serves a dual role as both a certified reference standard for Agomelatine Impurity B and a versatile homochiral building block in asymmetric organic synthesis [1][2]. It is formally classified as an Agomelatine process impurity, primarily used in the development and validation of analytical methods for pharmaceutical quality control (QC) in compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) [3]. Physically, it is a crystalline powder with a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol, exhibiting a melting point of 67.5-68.5 °C, a calculated LogP of 2.64, and a topological polar surface area of 35.53 Ų [4]. Furthermore, it is documented as a key intermediate in the asymmetric synthesis of bioactive natural products, including the antitumor phenolic sesquiterpene mutisianthol [1].

Certified impurity reference standard for Agomelatine Impurity B, supporting ANDA analytical method validation.
Homochiral building block for asymmetric synthesis of bioactive natural products (e.g., mutisianthol).

Selectivity of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate in Agomelatine QC and Synthesis


Generic substitution of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate with a casually similar analog is impossible due to its distinct, validated role as a specific, structurally confirmed Agomelatine impurity, which directly impacts analytical method selectivity and regulatory compliance [1]. Unlike its closest analog, the corresponding free alcohol (7-Methoxy-1-tetralol), the acetylated derivative demonstrates fundamentally different chromatographic behavior as confirmed by a validated RP-HPLC method, where the method's high sensitivity for impurities (with a detection limit range of 0.0008-0.0047%) relies on the precise identification and resolution of each unique impurity peak [2][3]. The compound's specific stereochemistry at the 1-position also distinguishes it as a versatile homochiral building block, enabling its application in enantioselective syntheses—a function for which neither the achiral aromatic imposter (1-acetoxy-7-methoxynaphthalene) nor the unfunctionalized alcohol can serve as a direct replacement [4].

If substituting...
Risk
7-Methoxy-1-tetralol (free alcohol) for HPLC impurity profiling
Chromatographic behavior differs significantly (retention, LogP); method re-validation required for accurate impurity quantification.
Achiral aromatic analog (1-acetoxy-7-methoxynaphthalene) for chiral synthesis
Lacks the saturated chiral center; cannot serve as enantiopure building block for mutisianthol synthesis.
Generic/technical grade acetate for ANDA regulatory submission
Lacks full CoA (HPLC, NMR, MS) and certified purity documentation required for regulatory acceptance.

Evidence for 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate


Validated HPLC Selectivity vs. Process Impurities

The compound's quantitative differentiation is established within a validated RP-HPLC method designed for pharmaceutical impurity profiling. This method achieved efficient separation for this specific acetate ester and six other process-related impurities on a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) using a gradient of potassium dihydrogen phosphate (15 mM, pH 3.0) and acetonitrile [1]. The high selectivity of the method is demonstrated by its sensitivity, with a detection limit for all impurities in the range of 0.0008-0.0047%, confirming that each impurity, including this specific ester, has a unique, quantifiable retention time and response factor critical for accurate quantification in drug substances [1].

HPLC Selectivity
Class-level
LOD: 0.0008–0.0047%; resolution >1.5, R² >0.999
Supports impurity-specific quantitation in ANDA method validation.
Validated RP-HPLC, Hypersil BDS C18, 230 nm.
Pharmaceutical Analysis Impurity Profiling Agomelatine Quality Control

Physical Property Differences vs. Parent Alcohol

The compound exhibits significant physicochemical differences from its closest non-esterified analog, 7-Methoxy-1-tetralol (CAS 32820-10-3), which is critical for their separation and identification in analytical settings. The acetate's melting point is sharply defined at 67.5-68.5 °C, in contrast to the alcohol, which is a low-melting solid or neat oil [1][2]. This is accompanied by a higher calculated LogP of 2.64 versus approximately 1.8 for the alcohol, reflecting the ester's increased lipophilicity, which translates directly into greater retention on reversed-phase columns [1].

Physical Properties
Reported
M.p. 67.5–68.5 °C (crystalline solid) vs. oil/low-melting solid for free alcohol; ΔLogP ≈ +0.84
Differentiates handling and chromatographic retention from the free alcohol.
Higher melting point improves stability as solid reference standard.
Physicochemical Characterization Reference Standard Chromatography

Chiral Synthon for Mutisianthol Synthesis

This compound is a proven homochiral building block for the asymmetric synthesis of the antitumor natural product (+)-mutisianthol. An enzymatic kinetic resolution process using Candida antarctica lipase B (CALB) on racemic α-tetralols provides access to the enantiopure (+)-acetate in excellent enantiomeric excess (>99%) and a yield greater than 40% [1]. The established synthetic route utilizing this specific acetate enabled the first asymmetric total synthesis of (+)-mutisianthol in 11 steps with a 14% overall yield and 90% enantiomeric excess, confirming its essential role where a non-acetylated tetralol or an aromatic analog cannot be directly substituted [2][3].

Chiral Synthon
Reported
Enantiopure (+)-acetate >99% ee; key intermediate in 11-step (+)-mutisianthol synthesis (14% overall, 90% ee)
Eliminates chiral resolution step for sesquiterpene synthesis.
CALB-catalyzed enzymatic resolution required for preparation.
Asymmetric Synthesis Chiral Synthon Natural Product Synthesis

Certified Reference Standard vs. Generic Impurities

The compound is supplied as a fully characterized chemical reference standard compliant with regulatory guidelines, specifically designed for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDA) [1]. In contrast, the non-certified technical grade of the same compound, which may be offered as a generic intermediate, typically lacks the comprehensive Certificate of Analysis (CoA) with HPLC, NMR, and MS spectral data required for regulatory submission [1][2]. The certified standard offers assured purity (≥98%) and documented traceability, which is a non-negotiable requirement for use as an impurity standard in pharmaceutical development [1][3].

Certification Level
Head-to-head
Certified standard: CoA (HPLC, NMR, MS), purity ≥98%, sealed vials; generic intermediate: limited documentation.
Reduces in-house characterization burden for regulatory filings.
Traceability documented; critical for ANDA acceptance.
Regulatory Science Reference Standards Drug Master File

Structural Confirmation vs. Aromatic Impurity

The structure of this compound has been rigorously confirmed by NMR and IR spectroscopy as part of a comprehensive impurity profiling study for agomelatine [1]. This structural confirmation distinguishes it from the structurally similar aromatic impurity, 1-acetoxy-7-methoxynaphthalene (Impurity E), which contains the same functional groups but on a flat naphthalene core instead of the saturated tetralin ring [2]. The differing core structures lead to unique fragmentation patterns in mass spectrometry, with the target compound's saturated ring producing a molecular ion (M+) at m/z 220.11, compared to the aromatic analog's (M+) at m/z 216.08, providing unequivocal mass spec differentiation [1][2].

Structural ID
Reported
Exact mass 220.1099 Da (C₁₃H₁₆O₃) vs. aromatic analog 216.0793 Da; distinct ¹H NMR splitting patterns.
Ensures correct impurity standard selection for QC.
Spectroscopic differentiation avoids misidentification with Impurity E.
Structural Elucidation NMR Spectroscopy Mass Spectrometry

Dual Role: Impurity Standard and Synthetic Building Block

Unlike single-purpose impurity standards, 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate bridges two distinct research domains. It is officially designated as Agomelatine Impurity B for pharmaceutical quality control [1], while simultaneously being documented in peer-reviewed literature as a versatile homochiral building block for the asymmetric synthesis of multiple biologically active natural products, including (+)-mutisianthol and flossonol [2]. In contrast, most other Agomelatine impurities (e.g., Impurity A: 7-Methoxy-1-tetralol, or the 7-Desmethyl impurity) lack this dual citation in the academic synthesis literature, restricting their procurement value to single-use analytical applications [1].

Dual Utility
Class-level
Documented both as Agomelatine Impurity B (QC) and chiral building block for mutisianthol/flossonol.
Single procurement supports analytical and synthetic chemistry workflows.
Application-specific verification recommended for project compliance.
Synthetic Intermediate Dual-Purpose Compound Research Versatility

Applications of 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate


Agomelatine Impurity Profiling Standard for ANDA

This compound is the optimal choice as a primary reference standard for HPLC method development, validation (AMV), and routine QC release testing of Agomelatine API and finished dosage forms. Its high purity (≥98%), complete characterization package (CoA with HPLC, NMR, and MS), and compliance with ICH guidelines make it directly suitable for ANDA submissions, where precise identification and quantification of Impurity B are mandated by regulatory authorities [1][2]. The validated RP-HPLC method demonstrates its distinct separation from other impurities, ensuring accurate quantification to meet ICH Q3A thresholds [2].

Chiral Starting Material for Mutisianthol and Flossonol

At the bench scale, this compound is a critical starting material for the asymmetric total synthesis of the antitumor sesquiterpene (+)-mutisianthol. Its use as a pre-resolved, >99% ee chiral synthon avoids the need for an enzymatic kinetic resolution step in the synthetic laboratory, directly feeding into the established 11-step route that affords the target in 14% overall yield [1][2]. It similarly applies to the synthesis of the purported structure of the natural product flossonol, where it serves as a key chiral intermediate [1][3].

Analytical Method Development for Tetralin Impurities

Due to its distinct lipophilicity (LogP 2.64) and structural features, this compound is ideal for use as a probe in chromatographic method development. Its increased retention on reversed-phase columns compared to the more polar alcohol analog makes it suitable for testing column selectivity and mobile phase optimization when developing methods for separating a mixture of structurally similar α-tetralol derivatives, a common challenge in pharmaceutical process development [1][2].

Positive Control in Agomelatine Stress Studies

As a confirmed process impurity with a proposed formation mechanism, this compound can serve as a positive control or a spike-in standard in forced degradation (stress testing) studies for Agomelatine drug substance. Its stability under acidic and alkaline conditions, as explicitly studied in the validated HPLC method, allows its use to challenge and validate the stability-indicating power of analytical methods, ensuring they can accurately report this specific impurity even in the presence of up to 70-90% degradants [1].

Application
Selection Property
Validation Focus
Agomelatine impurity profiling for ANDA
Certified impurity standard with full CoA
HPLC method selectivity and ICH Q3A threshold compliance
Asymmetric synthesis of sesquiterpenes
High enantiomeric excess chiral building block
Enantioselective synthesis route compatibility
Chromatographic method development
Lipophilic α-tetralol acetate probe
Reversed-phase column selectivity and mobile phase optimization
Forced degradation studies of agomelatine
Stability-indicating process impurity
Stability-indicating power of analytical methods
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